(1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol
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Overview
Description
(1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol is a chiral compound with a unique structure that includes a cyclobutane ring, a morpholine ring, and a hydroxyl group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a cyclobutanone derivative with morpholine in the presence of a base, followed by reduction to introduce the hydroxyl group. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C) for the reduction step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and advanced purification techniques like chromatography and crystallization to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to remove the hydroxyl group, forming a fully saturated cyclobutane ring.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile
Common Reagents and Conditions
Common reagents used in these reactions include PCC for oxidation, lithium aluminum hydride (LiAlH4) for reduction, and alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction can lead to a fully saturated cyclobutane derivative .
Scientific Research Applications
(1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and chiral catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and as a building block in the synthesis of polymers and other materials .
Mechanism of Action
The mechanism of action of (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol involves its interaction with specific molecular targets. The hydroxyl group and morpholine ring allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in modulating neurotransmitter activity and enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
(1S,2S)-Cyclohexane-1,2-diamine: Similar in structure but with a cyclohexane ring instead of cyclobutane.
(1S,2S)-2-Methoxycyclohexanol: Contains a methoxy group instead of a morpholine ring.
(1S,2S)-1,2-Diphenyl-1,2-ethanediamine: Features phenyl groups instead of a morpholine ring and hydroxyl group.
Uniqueness
(1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol is unique due to its combination of a cyclobutane ring and a morpholine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(1S,2S)-1-methyl-2-morpholin-4-ylcyclobutan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-9(11)3-2-8(9)10-4-6-12-7-5-10/h8,11H,2-7H2,1H3/t8-,9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLYTWGJVKJFERP-IUCAKERBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC1N2CCOCC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CC[C@@H]1N2CCOCC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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